molecular formula C12H6BrFO B12820858 1-bromo-4-fluoro-Dibenzofuran

1-bromo-4-fluoro-Dibenzofuran

Cat. No.: B12820858
M. Wt: 265.08 g/mol
InChI Key: UONVQIIPSNCTPM-UHFFFAOYSA-N
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Description

1-Bromo-4-fluoro-Dibenzofuran is a chemical compound that belongs to the class of dibenzofurans, which are tricyclic systems resulting from the fusion of a benzofuran and a benzene ring. This compound is characterized by the presence of a bromine atom and a fluorine atom attached to the dibenzofuran structure.

Preparation Methods

The synthesis of 1-Bromo-4-fluoro-Dibenzofuran can be achieved through several methods. One common approach involves the bromination of 4-fluorodibenzofuran using bromine or a brominating agent in the presence of a catalyst. Another method includes the cyclization of diarylether derivatives to form the dibenzofuran nucleus, followed by selective bromination and fluorination . Industrial production methods often involve large-scale bromination and fluorination reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-Bromo-4-fluoro-Dibenzofuran undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases, and solvents like tetrahydrofuran (THF) and dimethylformamide (DMF). Major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 1-Bromo-4-fluoro-Dibenzofuran and its derivatives involves interactions with specific molecular targets and pathways. For instance, some substituted benzofurans have shown significant anticancer activities by inhibiting cell growth in various cancer cell lines . The exact molecular targets and pathways depend on the specific structure and functional groups of the derivatives.

Properties

Molecular Formula

C12H6BrFO

Molecular Weight

265.08 g/mol

IUPAC Name

1-bromo-4-fluorodibenzofuran

InChI

InChI=1S/C12H6BrFO/c13-8-5-6-9(14)12-11(8)7-3-1-2-4-10(7)15-12/h1-6H

InChI Key

UONVQIIPSNCTPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC(=C3O2)F)Br

Origin of Product

United States

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